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molecular formula C10H14N2 B132860 1-Phenylpiperazine dihydrochloride CAS No. 4004-95-9

1-Phenylpiperazine dihydrochloride

Cat. No. B132860
M. Wt: 162.23 g/mol
InChI Key: YZTJYBJCZXZGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140775

Procedure details

In the manner given in Example 1A, p-nitrobenzyl chloride is reacted with phenylpiperazine dihydrochloride in the presence of triethylamine to give 1-phenyl-4-(p-nitrobenzyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenylpiperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.Cl.[C:14]1([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(N(CC)CC)C>[C:14]1([N:20]2[CH2:25][CH2:24][N:23]([CH2:8][C:7]3[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=3)[CH2:22][CH2:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Step Two
Name
phenylpiperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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